molecular formula C14H20N2O3 B6086631 N'-(2-hydroxy-3-methoxybenzylidene)hexanohydrazide

N'-(2-hydroxy-3-methoxybenzylidene)hexanohydrazide

Cat. No. B6086631
M. Wt: 264.32 g/mol
InChI Key: YOLMFKHRZGLOPS-XNTDXEJSSA-N
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Description

N-(2-hydroxy-3-methoxybenzylidene)hexanohydrazide, also known as HMBH, is a synthetic compound that has been widely studied for its potential therapeutic applications. The compound is a hydrazone derivative of hexanohydrazide and has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer effects. In

Mechanism of Action

The mechanism of action of N'-(2-hydroxy-3-methoxybenzylidene)hexanohydrazide is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in inflammation and cancer progression. N'-(2-hydroxy-3-methoxybenzylidene)hexanohydrazide has been shown to inhibit the expression of inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N'-(2-hydroxy-3-methoxybenzylidene)hexanohydrazide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that N'-(2-hydroxy-3-methoxybenzylidene)hexanohydrazide can inhibit the growth of cancer cells and reduce inflammation. N'-(2-hydroxy-3-methoxybenzylidene)hexanohydrazide has also been shown to exhibit antioxidant activity, which may contribute to its protective effects against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-(2-hydroxy-3-methoxybenzylidene)hexanohydrazide is its ability to form stable complexes with metal ions, which may make it useful as a drug delivery system. However, one of the limitations of N'-(2-hydroxy-3-methoxybenzylidene)hexanohydrazide is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for further research on N'-(2-hydroxy-3-methoxybenzylidene)hexanohydrazide. One area of interest is the development of N'-(2-hydroxy-3-methoxybenzylidene)hexanohydrazide-based drug delivery systems, which may have applications in the treatment of various diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of N'-(2-hydroxy-3-methoxybenzylidene)hexanohydrazide and to determine its potential therapeutic applications in vivo.

Synthesis Methods

The synthesis of N'-(2-hydroxy-3-methoxybenzylidene)hexanohydrazide involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with hexanohydrazide in the presence of a catalyst. The reaction is carried out under reflux conditions and the resulting product is purified by recrystallization. The yield of the synthesis is typically around 80%.

Scientific Research Applications

N'-(2-hydroxy-3-methoxybenzylidene)hexanohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer effects in various in vitro and in vivo studies. N'-(2-hydroxy-3-methoxybenzylidene)hexanohydrazide has also been investigated for its potential as a drug delivery system, due to its ability to form stable complexes with metal ions.

properties

IUPAC Name

N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-3-4-5-9-13(17)16-15-10-11-7-6-8-12(19-2)14(11)18/h6-8,10,18H,3-5,9H2,1-2H3,(H,16,17)/b15-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLMFKHRZGLOPS-XNTDXEJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NN=CC1=C(C(=CC=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)N/N=C/C1=C(C(=CC=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]hexanehydrazide

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